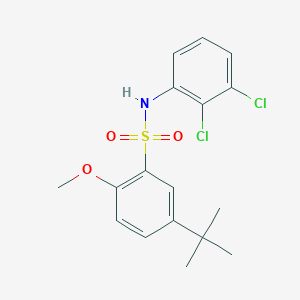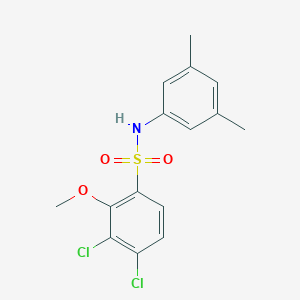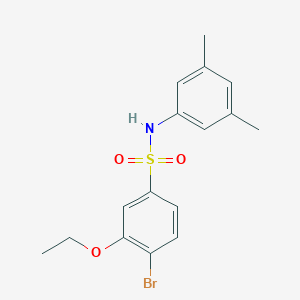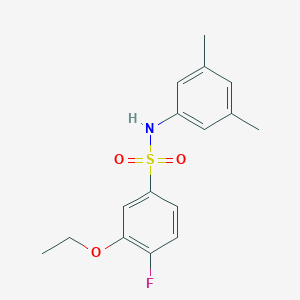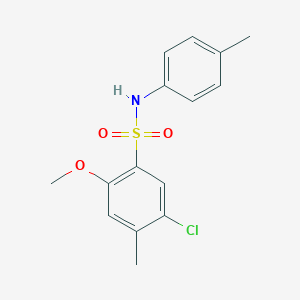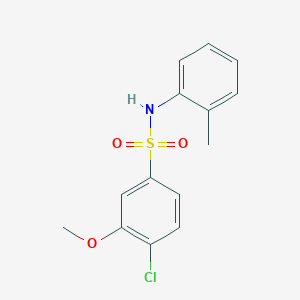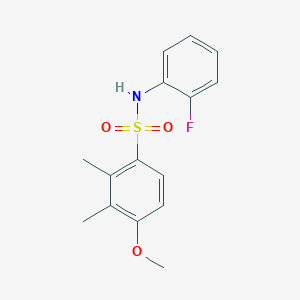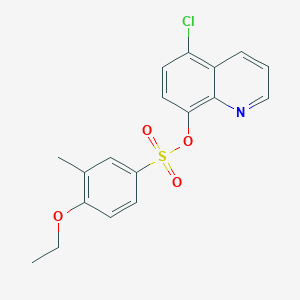
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 and has since been the subject of numerous studies investigating its mechanism of action and potential uses in scientific research.
Wirkmechanismus
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 works by binding to the switch II region of Rho GTPases, preventing them from interacting with downstream effectors and disrupting their signaling pathways. This leads to a decrease in cell migration and invasion, as well as a reduction in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound 1864 has a number of biochemical and physiological effects in cancer cells, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth and metastasis. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 as a research tool is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several areas of future research that could build on the existing work on N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864. These include:
1. Further investigation of the compound's mechanism of action and its effects on other signaling pathways in cancer cells.
2. Development of more potent and selective inhibitors of Rho GTPases for use in cancer therapy.
3. Exploration of the potential use of this compound 1864 in other disease models, such as neurodegenerative disorders and cardiovascular disease.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models to determine its suitability for clinical development.
Synthesemethoden
The synthesis of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 involves a multi-step process that begins with the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with cycloheptylamine to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and dimethyl sulfate to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer biology. The compound has been found to inhibit the activity of Rho family GTPases, which play a critical role in cell migration, proliferation, and survival. By targeting these proteins, this compound 1864 has the potential to block the growth and spread of cancer cells.
Eigenschaften
Molekularformel |
C16H25NO3S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-20-15-11-10-13(2)12-16(15)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
InChI-Schlüssel |
VDYXPUQJFKVWPP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
Löslichkeit |
2.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




